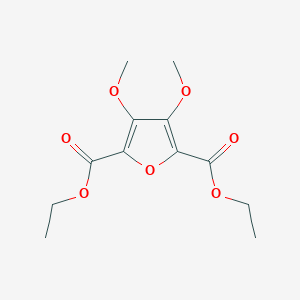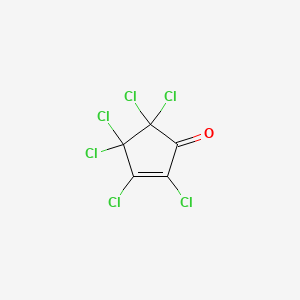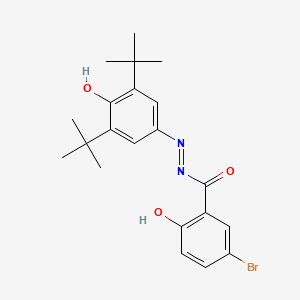
2-Cyano-3-(3-nitro-phenyl)-N-pyridin-3-ylmethyl-acrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2E)-2-cyano-3-(3-nitrophenyl)-N-(3-pyridinylmethyl)-2-propenamide is an organic compound that belongs to the class of nitriles and amides This compound is characterized by the presence of a cyano group, a nitrophenyl group, and a pyridinylmethyl group attached to a propenamide backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-cyano-3-(3-nitrophenyl)-N-(3-pyridinylmethyl)-2-propenamide typically involves a multi-step process. One common method includes the following steps:
Formation of the Propenamide Backbone: The starting material, 3-nitrobenzaldehyde, undergoes a Knoevenagel condensation reaction with malononitrile in the presence of a base such as piperidine to form (2E)-2-cyano-3-(3-nitrophenyl)-2-propenoic acid.
Amidation Reaction: The resulting (2E)-2-cyano-3-(3-nitrophenyl)-2-propenoic acid is then reacted with 3-pyridinylmethylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form (2E)-2-cyano-3-(3-nitrophenyl)-N-(3-pyridinylmethyl)-2-propenamide.
Industrial Production Methods
Industrial production methods for (2E)-2-cyano-3-(3-nitrophenyl)-N-(3-pyridinylmethyl)-2-propenamide may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
(2E)-2-cyano-3-(3-nitrophenyl)-N-(3-pyridinylmethyl)-2-propenamide can undergo various types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The cyano group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as amines or alcohols.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Reduction: (2E)-2-cyano-3-(3-aminophenyl)-N-(3-pyridinylmethyl)-2-propenamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: (2E)-2-cyano-3-(3-nitrophenyl)-2-propenoic acid and 3-pyridinylmethylamine.
科学研究应用
(2E)-2-cyano-3-(3-nitrophenyl)-N-(3-pyridinylmethyl)-2-propenamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of (2E)-2-cyano-3-(3-nitrophenyl)-N-(3-pyridinylmethyl)-2-propenamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, its potential anticancer activity may involve inhibition of specific enzymes involved in cell proliferation.
相似化合物的比较
Similar Compounds
- (2E)-2-cyano-3-(4-nitrophenyl)-N-(3-pyridinylmethyl)-2-propenamide
- (2E)-2-cyano-3-(3-nitrophenyl)-N-(4-pyridinylmethyl)-2-propenamide
- (2E)-2-cyano-3-(3-nitrophenyl)-N-(2-pyridinylmethyl)-2-propenamide
Uniqueness
(2E)-2-cyano-3-(3-nitrophenyl)-N-(3-pyridinylmethyl)-2-propenamide is unique due to the specific positioning of the nitrophenyl and pyridinylmethyl groups, which can influence its reactivity and biological activity. The presence of the cyano group also adds to its versatility in chemical reactions.
属性
分子式 |
C16H12N4O3 |
|---|---|
分子量 |
308.29 g/mol |
IUPAC 名称 |
(E)-2-cyano-3-(3-nitrophenyl)-N-(pyridin-3-ylmethyl)prop-2-enamide |
InChI |
InChI=1S/C16H12N4O3/c17-9-14(7-12-3-1-5-15(8-12)20(22)23)16(21)19-11-13-4-2-6-18-10-13/h1-8,10H,11H2,(H,19,21)/b14-7+ |
InChI 键 |
QJCYWRWXVSCNQA-VGOFMYFVSA-N |
手性 SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])/C=C(\C#N)/C(=O)NCC2=CN=CC=C2 |
规范 SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C=C(C#N)C(=O)NCC2=CN=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![ethyl (2E)-2-[2-(acetyloxy)benzylidene]-5-(4-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11962491.png)
![(3Z)-1-Benzyl-5-bromo-3-[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B11962495.png)







![(4Z)-4-[(3,4-dimethoxyphenyl)methylidene]-2-methyl-1,3-oxazol-5-one](/img/structure/B11962551.png)
![6-Amino-3-methyl-4-[5-(2,4,6-trichlorophenyl)-2-furyl]-1,4-dihydropyrano[2,3-C]pyrazole-5-carbonitrile](/img/structure/B11962558.png)
![1-(4-ethylphenyl)-2-{[1-(3-methylphenyl)-1H-tetraazol-5-yl]thio}ethanone](/img/structure/B11962574.png)

![2-{[1-(4-Chlorobenzyl)-1H-benzimidazol-2-YL]sulfanyl}-N'-[(E,2E)-3-(2-furyl)-2-propenylidene]acetohydrazide](/img/structure/B11962596.png)
